molecular formula C23H24ClN3O4S2 B14972276 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No.: B14972276
M. Wt: 506.0 g/mol
InChI Key: SIQHOQCMUMIBMV-UHFFFAOYSA-N
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Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a dihydropyrimidinone core, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the dihydropyrimidinone intermediate with a thiol compound.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the dihydropyrimidinone core are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
  • 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

Uniqueness

The uniqueness of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and binding properties. The butyl group provides a distinct steric and electronic environment compared to methyl or ethyl groups, potentially leading to different biological activities and chemical behaviors.

Properties

Molecular Formula

C23H24ClN3O4S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C23H24ClN3O4S2/c1-2-3-4-16-7-11-19(12-8-16)33(30,31)20-14-26-23(27-22(20)29)32-15-21(28)25-13-17-5-9-18(24)10-6-17/h5-12,14H,2-4,13,15H2,1H3,(H,25,28)(H,26,27,29)

InChI Key

SIQHOQCMUMIBMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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